Hymenialdisine, also known as 10Z-Hymenialdisine, is a bromopyrrole alkaloid originally isolated from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa []. It is characterized by a unique pyrrolo[2,3-c]azepin-8-one ring system bonded to a glycocyamidine ring [].
Hymenialdisine has garnered significant interest in scientific research due to its potent inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinase Kinase-1 (MEK1), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1) []. This broad spectrum of activity has led to investigations into its potential therapeutic applications for various diseases, including cancer, Alzheimer's disease, and osteoarthritis.
Hymenialdisine's molecular structure can be represented as follows:
The structure features a unique pyrrolo[2,3-c]azepine core that is essential for its interaction with kinase targets. The specific arrangement of nitrogen and carbon atoms contributes to its biological properties .
Hymenialdisine participates in various chemical reactions that are integral to its function as a kinase inhibitor. These reactions primarily involve interactions with ATP-binding sites on kinases, leading to inhibition of their activity.
The mechanism of action of hymenialdisine involves its ability to inhibit specific kinases that play critical roles in cell signaling pathways. By binding to these enzymes, hymenialdisine disrupts normal cellular processes such as cell cycle progression and apoptosis.
Hymenialdisine exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Hymenialdisine has significant applications in scientific research, particularly in drug discovery and development.
Hymenialdisine (HMD) is a brominated pyrrole alkaloid primarily isolated from marine sponges of the genera Axinella and Hymeniacidon. Ecological studies reveal that HMD serves as a chemical defense metabolite against predation and biofouling in these sessile organisms. The sponge Axinella sp. concentrates HMD and its debrominated analog (debromohymenialdisine, DBH) in specialized spherulous cells (also known as spherulocytes), where these compounds account for up to 10.9% and 6.1% of cellular dry weight, respectively [2]. This cellular compartmentalization suggests a dedicated biosynthetic and storage mechanism within sponge tissues.
The biosynthesis of HMD follows the pyrrole-2-aminoimidazole (P-2-AI) pathway characteristic of marine sponge alkaloids. This pathway begins with condensation of amino acid precursors (predominantly ornithine and proline) to form the core pyrrole ring, followed by sequential bromination and oxidative ring expansion to form the distinctive 7-membered azepine ring fused to the pyrrole-imidazole system. The final structure features a reactive guanidinium moiety essential for its kinase inhibitory activity [1] [6].
Hymenialdisine was first isolated and characterized in 1983 from the Okinawan marine sponge Hymeniacidon aldis. Researchers identified it as one of three peptide-like yellow compounds containing a guanidine moiety, with its structure confirmed through X-ray crystallographic analysis [6]. The compound's systematic name is (2Z)-2-(6-bromo-1H-pyrrolo[2,3-c]azepin-3(2H,5H)-ylidene)-1H-pyrrole-3-carboximidamide, reflecting its unique pyrrolo[2,3-c]azepine skeleton [1].
Structurally, HMD belongs to the oroidin alkaloid family, characterized by a pyrrole-amidine unit connected to an aminoimidazole or aminopyrrole system. Its significance lies in the fused diazepine core which creates a planar, rigid structure that mimics the purine ring of ATP, enabling competitive binding to the ATP pockets of kinases. The natural product exists in equilibrium between E and Z isomers around the exocyclic double bond, with the Z-configuration predominating in biological contexts [4] [7].
HMD represents a paradigmatic example of marine-derived chemical scaffolds with diverse pharmacological activities. It exhibits nanomolar to micromolar potency against multiple kinase targets, making it a valuable lead compound for drug development. The compound's significance is amplified by its balanced polypharmacology – the ability to modulate multiple therapeutic targets simultaneously – which is increasingly recognized as advantageous for complex diseases like cancer, neurodegeneration, and osteoporosis [1] [3].
Compared to terrestrial natural products, HMD demonstrates remarkable kinase inhibition breadth while maintaining selectivity within specific kinase families. This target promiscuity stems from its ability to form multiple hydrogen bonds with conserved kinase hinge regions while exploiting hydrophobic pockets adjacent to the ATP-binding site. The table below summarizes HMD's inhibitory profile against key kinase targets:
Table 1: Kinase Inhibition Profile of Hymenialdisine
Kinase Target | IC₅₀ Value | Biological Significance |
---|---|---|
CDK1/Cyclin B | 22 nM | Cell cycle regulation |
CDK2/Cyclin E | 40 nM | Cell cycle progression |
GSK3β | 10 nM | Glycogen metabolism, neurodegeneration |
CK1 | ~1 µM | Wnt signaling regulation |
Chk1 | ~1 µM | DNA damage response |
Mek1 | 35 nM | MAPK signaling pathway |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7